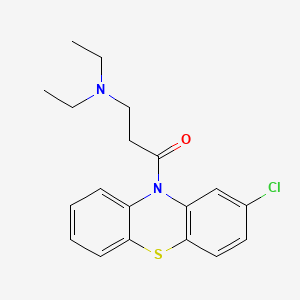
Chloracyzine
概要
説明
クロラシジンはフェノチアジン系に属する化合物であり、主に抗うつ薬および冠状動脈拡張薬としての特性で知られています。ロシアで開発され、狭心症治療薬として使用されています。 他のフェノチアジンとは異なり、クロラシジンは抗精神病作用を示しませんが、ロシア初の抗うつ作用を持つ三環系薬でした .
準備方法
合成経路および反応条件
クロラシジンの合成には、2-クロロフェノチアジンとジエチルアミノプロパノンとの反応が関与します。この反応は通常、化合物の適切な生成を確保するために、制御された条件下で行われます。温度、溶媒、触媒などの詳細な反応条件は、高収率と高純度を達成するために重要です。
工業生産方法
クロラシジンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理対策が含まれます。高度な技術と機器の使用は、生産プロセスを最適化し、コストを削減し、環境への影響を最小限に抑えるのに役立ちます。
化学反応の分析
反応の種類
クロラシジンは、次のようなさまざまな化学反応を起こします。
酸化: クロラシジンは特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを生成することができます。
還元: 還元反応は、クロラシジンをその還元型に変換することができ、薬理作用が変わります。
置換: クロラシジンは置換反応に関与することができ、官能基が別の基に置き換えられて、異なる特性を持つ誘導体が生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤など、さまざまな試薬が置換反応に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、さまざまな置換誘導体などがあり、それぞれ独自の化学的および薬理学的特性を持っています。
科学研究への応用
クロラシジンは、幅広い科学研究に応用されています。
化学: フェノチアジンの反応性と特性を研究する際のモデル化合物として使用されています。
生物学: 細胞プロセスへの影響と、生体分子との相互作用について調査されています。
医学: 循環器疾患やうつ病の治療における潜在的な治療効果について探求されています。
工業: 新しい医薬品や化学製品の開発に利用されています。
科学的研究の応用
Chloracyzine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity and properties of phenothiazines.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and depression.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
クロラシジンは、複数のメカニズムを通じてその効果を発揮します。
抗うつ作用: 脳内の神経伝達物質レベル、特にセロトニンとノルエピネフリンを調節することにより、気分の改善と抑うつ症状の軽減につながります。
冠状動脈拡張: クロラシジンは冠状動脈の平滑筋を弛緩させ、心臓への血流を増加させ、狭心症の症状を軽減します。
分子標的と経路: この化合物は、さまざまな受容体や酵素と相互作用し、気分調節や心臓機能に関与するシグナル伝達経路に影響を与えます.
類似の化合物との比較
クロラシジンは、抗うつ薬と冠状動脈拡張薬の特異的な組み合わせのために、フェノチアジンの中でユニークです。類似の化合物には次のものがあります。
クロルプロマジン: 主に抗精神病薬として使用されています。
チオリダジン: 抗精神病作用を持つ別のフェノチアジンです。
イミプラミン: 異なる薬理作用を持つ三環系抗うつ薬です。
クロラシジンの抗精神病作用の明確な欠如と、抗うつ薬および冠状動脈拡張薬としての二重作用は、これらの類似の化合物とは異なります .
類似化合物との比較
Chloracyzine is unique among phenothiazines due to its specific combination of antidepressant and coronary vasodilator properties. Similar compounds include:
Chlorpromazine: Primarily used as an antipsychotic.
Thioridazine: Another phenothiazine with antipsychotic properties.
Imipramine: A tricyclic antidepressant with different pharmacological effects.
This compound’s distinct lack of antipsychotic activity and its dual action as an antidepressant and coronary vasodilator set it apart from these similar compounds .
生物活性
Chloracyzine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
This compound is a chlorinated derivative of the tricyclic antidepressant class, which has been investigated for its potential therapeutic effects beyond its initial indications. Its structure allows it to interact with various biological targets, leading to a spectrum of biological activities.
Biological Activities
This compound exhibits several notable biological activities, including:
- Anticancer Activity : Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : this compound has demonstrated efficacy against a range of bacterial and fungal pathogens, suggesting its potential as an antimicrobial agent.
- Antioxidant Activity : The compound has been reported to exhibit antioxidant properties, which may contribute to its protective effects in cellular models.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Studies
A pivotal study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated an IC50 value in the low micromolar range, demonstrating significant anticancer activity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.2 |
| MCF-7 (Breast) | 4.8 |
| A549 (Lung) | 6.1 |
These results suggest that this compound may be a promising candidate for further development as an anticancer therapeutic.
Antimicrobial Activity
In another study, this compound was tested against various bacterial strains. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These findings underscore this compound's potential as an antimicrobial agent.
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Cell Cycle Regulation : this compound has been shown to affect cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Inflammatory Pathway Modulation : this compound inhibits key inflammatory mediators, thereby reducing inflammation in various experimental models.
特性
CAS番号 |
800-22-6 |
|---|---|
分子式 |
C19H21ClN2OS |
分子量 |
360.9 g/mol |
IUPAC名 |
1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one |
InChI |
InChI=1S/C19H21ClN2OS/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22/h5-10,13H,3-4,11-12H2,1-2H3 |
InChIキー |
ZZKWNLZUYAGVOT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
正規SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
外観 |
Solid powder |
Color/Form |
CRYSTALS FROM HEXANE OR ETHER |
melting_point |
109.0 °C 108-110 °C |
Key on ui other cas no. |
68-36-0 |
ピクトグラム |
Corrosive; Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
1045-82-5 (hydrochloride) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1,4-bis(trichloromethyl)benzene chloxyl Hetol hexachloro-4-xylene hexachloro-p-xylene hexachloroparaxylol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















